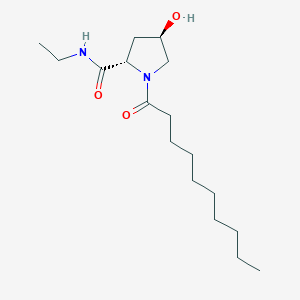
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide is a synthetic compound with a unique structure that combines a decanoyl group, an ethyl group, and a hydroxyproline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is a naturally occurring amino acid.
Decanoylation: The decanoyl group is introduced through an acylation reaction using decanoyl chloride in the presence of a base such as triethylamine.
N-Ethylation: The N-ethyl group is added via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
(4R)-1-Decanoyl-N-methyl-4-hydroxy-L-prolinamide: Similar structure but with a methyl group instead of an ethyl group.
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-D-prolinamide: Similar structure but with the D-enantiomer of proline.
Uniqueness:
Structural Features: The combination of the decanoyl group, ethyl group, and hydroxyproline derivative makes (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide unique.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
649570-13-8 |
|---|---|
Molekularformel |
C17H32N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2S,4R)-1-decanoyl-N-ethyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O3/c1-3-5-6-7-8-9-10-11-16(21)19-13-14(20)12-15(19)17(22)18-4-2/h14-15,20H,3-13H2,1-2H3,(H,18,22)/t14-,15+/m1/s1 |
InChI-Schlüssel |
HPPOAJUZQPJRSC-CABCVRRESA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)NCC)O |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CC(CC1C(=O)NCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















